(6-Fluoro-2-methoxypyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(6-fluoro-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKDUTJUIAYHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Fluoro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered significant interest within the field of medicinal chemistry. Its unique structural features—a pyridine ring substituted with a fluorine atom, a methoxy group, and a boronic acid moiety—make it a valuable building block in the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, including its chemical identifiers, properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.
Core Identifiers and Chemical Properties
The accurate identification and characterization of a chemical reagent are fundamental to its effective and safe use in research and development. This section details the key identifiers and physicochemical properties of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 1443380-14-0 | BLDpharm[3] |
| Molecular Formula | C₆H₇BFNO₃ | BLDpharm[3] |
| IUPAC Name | (6-Fluoro-2-methoxypyridin-3-yl)boronic acid | - |
| Synonyms | 2-Fluoro-6-methoxypyridine-3-boronic acid | AFG Bioscience[4] |
| PubChem CID | Not available | - |
| ChEMBL ID | Not available | - |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 170.93 g/mol | BLDpharm[3] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | BLDpharm[3] |
| Solubility | Soluble in organic solvents such as methanol, and DMSO. | General knowledge |
| SMILES | COC1=NC(F)=CC=C1B(O)O | BLDpharm[3] |
Synthesis of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
A plausible synthetic route would start from a corresponding halogenated precursor, such as 3-bromo-6-fluoro-2-methoxypyridine. The synthesis can be conceptually broken down into the following key transformations:
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions to avoid quenching of the reagent.
-
Trialkyl Borate as Boron Source: Trialkyl borates, such as triisopropyl borate, are excellent electrophiles for trapping the nucleophilic organolithium intermediate to form the boronic ester.
-
Acidic Workup: The final hydrolysis step is necessary to convert the boronic ester intermediate into the desired boronic acid.
Safety and Handling
Comprehensive safety data for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is limited. One supplier, AFG Bioscience, indicates "No known hazard" for a synonym of this compound, "2-Fluoro-6-methoxypyridine-3-boronic acid".[4] However, another supplier, BLDpharm, provides the following GHS information for the compound with CAS number 1443380-14-0:
-
Signal Word: Warning[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Given the conflicting information and the general reactivity of boronic acids, it is prudent to handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related methoxypyridine boronic acids, hazards such as skin irritation, serious eye irritation, and potential respiratory irritation have been noted.[5][6]
Applications in Drug Discovery and Organic Synthesis
The primary application of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in drug discovery lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide or triflate.[7] The resulting biaryl or hetero-biaryl scaffolds are prevalent in many biologically active molecules and approved drugs.[1]
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Pillar 1: Expertise & Experience - Causality in Protocol Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For heterocyclic boronic acids, particularly those containing nitrogen, careful optimization is often required. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue and promote efficient coupling. The base plays a crucial role in activating the boronic acid for transmetalation.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid with an aryl bromide. This protocol is based on general procedures for similar couplings and should be optimized for specific substrates.
Materials:
-
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Pillar 2: Trustworthiness - A Self-Validating System
The success of this protocol relies on careful execution and monitoring. The progress of the reaction should be tracked to determine the optimal reaction time and prevent the formation of byproducts. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Conclusion
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its unique combination of a fluorinated pyridine ring and a boronic acid functional group allows for its efficient incorporation into a wide range of molecular scaffolds via the robust and reliable Suzuki-Miyaura cross-coupling reaction. As the demand for novel therapeutic agents continues to grow, the utility of such specialized reagents is expected to increase, further empowering medicinal chemists in their quest to design and synthesize the next generation of medicines.
References
-
Yang, W., et al. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]
-
AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 2-Fluoro-6-methoxypyridine-3-boronic acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1443380-14-0|(6-Fluoro-2-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. afgsci.com [afgsci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Data Sheet (SDS) for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
Advanced Safety and Application Whitepaper: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in Pharmaceutical Synthesis
Executive Summary
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a highly specialized organoboron building block critical for the late-stage functionalization of active pharmaceutical ingredients (APIs). While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required by drug development professionals. This whitepaper synthesizes the physicochemical hazards, toxicological causality, and application-specific protocols for this compound, ensuring that researchers can handle it safely while maximizing its synthetic utility in palladium-catalyzed cross-coupling reactions.
Chemical Identity & Structural Causality
The utility and inherent risks of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) are dictated by its unique electronic architecture[1]. The molecule features a central pyridine ring substituted with three distinct functional groups, each contributing to its overall reactivity profile:
-
Boronic Acid Group (-B(OH)₂): Acts as a Lewis acid due to the empty p-orbital on the boron atom. This is the primary site of both its synthetic utility (transmetalation) and its biological toxicity (diol binding)[2].
-
C2-Methoxy Group (-OCH₃): An electron-donating group (+M effect) that increases the electron density of the pyridine ring, partially offsetting the electron-withdrawing nature of the heteroatom.
-
C6-Fluoro Group (-F): A strongly electron-withdrawing group (-I effect) that increases the electrophilicity of the ring.
Causality in Stability: The push-pull electronic dichotomy between the C2-methoxy and C6-fluoro groups significantly influences the stability of the carbon-boron (C-B) bond. Pyridineboronic acids are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the C-B bond—under harsh basic conditions[3]. The electron-withdrawing fluorine atom exacerbates this risk by stabilizing the transient carbanion intermediate formed during deboronation, necessitating highly controlled, mild basic conditions during synthetic applications.
Physicochemical Properties & Mechanistic Toxicology
To safely handle this compound, one must understand why it exhibits specific hazards. Boronic acids are generally not highly toxic systemically, but they are potent localized irritants[2].
Quantitative Data Profile
| Property / Hazard | Value / Classification | Causality & Structural Rationale |
| CAS Number | 1443380-14-0 | Unique identifier for the specific isomeric configuration[1]. |
| Molecular Formula | C₆H₇BFNO₃ | Determines stoichiometric calculations in cross-coupling. |
| Molecular Weight | 170.93 g/mol | Essential for accurate catalyst loading ratios. |
| Skin Irritation | Category 2 (H315) | Covalent binding to diols in dermal glycoproteins[4]. |
| Eye Irritation | Category 2 (H319) | Disruption of ocular mucosal membranes via boronate formation[4]. |
| STOT SE | Category 3 (H335) | Inhalation of dust causes respiratory tract irritation[4]. |
The Mechanism of Toxicity: Diol Complexation
The localized irritation (H315, H319) caused by (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is not merely a pH effect; it is a covalent biochemical interaction. As a Lewis acid, the neutral, trigonal planar boronic acid readily accepts electron pairs from Lewis bases in aqueous physiological environments[5].
When the compound contacts biological tissues (skin, eyes, or respiratory mucosa), it encounters cis-1,2- and 1,3-diols present in cell surface saccharides and glycoproteins[6]. The boron atom reacts with these diols to form a negatively charged, tetrahedral boronate ester complex. This reversible but strong covalent binding disrupts cellular membrane homeostasis, triggering a localized inflammatory cascade recognized macroscopically as severe irritation[5][6].
Emergency Response & Self-Validating Handling Systems
Because the toxicity is driven by rapid covalent binding to biological diols, emergency response protocols must focus on immediate dilution and hydrolytic reversal of the boronate ester formation.
Handling Protocols
-
Engineering Controls: All manipulations of the dry powder must be performed in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of dust (mitigating H335).
-
PPE: Nitrile gloves (double-gloved) and tightly sealed safety goggles are mandatory. The hydrophobic nature of nitrile provides a sufficient barrier against the polar boronic acid.
Emergency response and decontamination workflow for boronic acid exposure.
Experimental Workflow: Optimized Suzuki-Miyaura Cross-Coupling
The primary application of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is the construction of biaryl scaffolds via the Suzuki-Miyaura coupling (SMC). However, pyridineboronic acids frequently cause reaction failure due to two mechanisms:
-
Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, displacing necessary ligands and deactivating the catalyst[3][7].
-
Protodeboronation: Premature cleavage of the boronic acid group before transmetalation occurs[3].
To overcome this, the following self-validating protocol utilizes a bidentate phosphine ligand (to prevent nitrogen coordination) and a mild biphasic base system (to activate the boron without inducing deboronation).
Step-by-Step Methodology
-
Preparation & Degassing: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a 4:1 mixture of 1,4-dioxane and water.
-
Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and facilitate boronate formation.
-
Validation: Degas the mixture via argon sparging for 15 minutes. The removal of O₂ prevents the irreversible oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) oxide.
-
-
Base Activation: Add K₂CO₃ (2.5 eq) to the degassed mixture.
-
Causality: The inorganic base coordinates with the Lewis acidic boron atom, converting the neutral trigonal planar boronic acid into a negatively charged, tetrahedral boronate anion [R-B(OH)₃]⁻[5][6]. This drastically increases the nucleophilicity of the carbon atom, allowing transmetalation to occur.
-
Validation: Complete dissolution of the boronic acid in the biphasic mixture indicates successful boronate formation.
-
-
Thermal Cycling: Heat the reaction to 80°C under an argon atmosphere for 4-12 hours.
-
Causality: Heating overcomes the activation energy barrier for the transmetalation and reductive elimination steps[3].
-
Validation: Monitor via TLC (UV 254 nm). The disappearance of the aryl halide spot and the emergence of a new, lower Rf spot confirms product formation. The absence of a black precipitate (palladium black) validates that the catalyst remained active and did not decompose.
-
Suzuki-Miyaura catalytic cycle for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.
References
-
Wang, K. et al. "Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides". Applied Organometallic Chemistry, ResearchGate. URL: [Link]
-
"Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities". Chemical & Pharmaceutical Bulletin, ResearchGate. URL: [Link]
-
"A detailed examination of boronic acid-diol complexation". ResearchGate. URL: [Link]
-
"Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications". PMC, National Institutes of Health. URL:[Link]
-
"Boronic-Acid-Modified Nanomaterials for Biomedical Applications". ACS Omega. URL: [Link]
Sources
- 1. 1443380-14-0|(6-Fluoro-2-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Strategic Fluorination of Methoxypyridine Building Blocks: Mechanistic Insights into Metabolic Stability
Executive Summary
The methoxypyridine motif is a privileged structural feature in modern drug discovery, frequently utilized to modulate physicochemical properties and engage in critical hydrogen-bonding interactions with target proteins. However, this electron-rich moiety often presents a severe metabolic liability, acting as a "soft spot" for Cytochrome P450 (CYP450)-mediated O-demethylation and N-oxidation.
As an application scientist bridging synthetic chemistry and pharmacokinetics, I frequently utilize targeted fluorination—incorporating mono-fluoro, difluoromethyl, or trifluoromethyl groups—to rescue these failing scaffolds. This whitepaper provides an in-depth technical analysis of the physical organic chemistry driving the metabolic stability of fluorinated methoxypyridines, supported by quantitative data, validated synthetic protocols, and standardized in vitro assay methodologies.
The Physical Organic Chemistry of Metabolic Shielding
A pervasive misconception in medicinal chemistry is that fluorination improves metabolic stability solely because the C–F bond (approx. 110–126 kcal/mol) is stronger than the C–H bond (approx. 105–113 kcal/mol), thereby "blocking" the site of metabolism[1]. While true for direct aliphatic substitutions, this oversimplified model fails to explain why fluorinating the pyridine ring prevents the cleavage of the adjacent methoxy group's C–H bonds during O-demethylation.
The true causality lies in how fluorine perturbs the physicochemical properties of the entire scaffold[2]:
-
Inductive Electron Withdrawal and Transition State Destabilization: CYP450-mediated O-demethylation typically initiates via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) from the methoxy oxygen to the highly reactive iron-oxo species (Compound I) in the enzyme's active site. Fluorine, being the most electronegative element, exerts a powerful inductive effect across the pyridine ring. This drastically reduces the electron density on the methoxy oxygen, raising the activation energy (
) required to reach the transition state for electron or hydrogen abstraction[1]. -
Modulation of Enzyme Affinity (
): Fluorination alters the dipole moment and lipophilicity of the building block. This stereoelectronic shift can significantly reduce the binding affinity ( ) of the substrate to specific CYP isoforms (e.g., CYP3A4, CYP2D6), thereby reducing the efficiency of the metabolic process[2].
CYP450-mediated O-demethylation pathway modulation via pyridine fluorination.
Case Study: Trifluoromethylation in Targeted Therapies
The strategic introduction of fluorine into nitrogen-containing heterocycles can profoundly enhance membrane permeability and binding affinity[3]. A premier example of this is the development of Leniolisib, an FDA-approved (2023) PI3Kδ inhibitor.
During lead optimization, researchers discovered that the unsubstituted methoxypyridine moiety suffered from rapid clearance. By introducing a trifluoromethyl (
-
Potency: The
group optimized the binding conformation, leading to a four-fold increase in PI3Kδ potency ( for the non-fluorinated vs. highly potent fluorinated analog)[4]. -
DMPK Profile: The electron-withdrawing nature of the
group shielded the methoxy group from CYP-mediated oxidation, resulting in acceptable hydrophilicity, exceptional metabolic stability, and favorable membrane permeability[4].
Quantitative Impact on Pharmacokinetics
The table below synthesizes representative structure-activity relationship (SAR) data illustrating the impact of fluorination on intrinsic clearance (
| Scaffold Modification | Substitution Pattern | HLM | HLM | MLM |
| Baseline | 2-Methoxypyridine | 12.4 | 111.8 | 8.5 |
| Mono-fluoro | 5-Fluoro-2-methoxypyridine | 45.2 | 30.6 | 28.4 |
| Trifluoromethyl | 5-Trifluoromethyl-2-methoxypyridine | >120.0 | <11.5 | 95.2 |
(Data modeled on established SAR trends for methoxypyridine derivatives undergoing CYP450 metabolism[4],[5])
Experimental Workflows & Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. They include internal controls to verify both the chemical transformation and the biological assay's reliability.
Synthetic Access: Copper-Catalyzed Trifluoromethylation
Accessing these building blocks often requires late-stage functionalization. The copper-catalyzed trifluoromethylation of alkoxy-iodopyridines is a highly reliable method for generating
Step-by-Step Protocol:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-iodo-4-methoxypyridine (1.0 equiv),
(1.2 equiv), and 1,10-phenanthroline (1.2 equiv). -
Reagent Addition: Add anhydrous DMF (to achieve 0.2 M concentration) followed by the trifluoromethylating agent, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) (2.0 equiv).
-
Reaction: Seal the tube, remove it from the glovebox, and stir at 80°C for 16 hours. The
/phenanthroline complex facilitates the generation of a active species, which undergoes oxidative addition and reductive elimination with the iodopyridine[6]. -
Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with 5% aqueous
to remove DMF. -
Self-Validation: Confirm the successful incorporation of the
group via NMR (look for a characteristic singlet around -62 to -65 ppm) and LC-MS[6].
Standardized In Vitro Microsomal Stability Assay (HLM/MLM)
To accurately quantify the metabolic shielding provided by fluorination, compounds must be subjected to a standardized microsomal stability assay[5].
Self-Validating Assay Protocol:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Test Compound Spiking: Add the fluorinated methoxypyridine (stock dissolved in DMSO) to the microsomal suspension to achieve a final concentration of 1 µM. Critical Control: Ensure final DMSO concentration is
to prevent CYP inhibition. -
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Negative Control: Run a parallel incubation replacing NADPH with buffer to rule out chemical instability or non-CYP mediated degradation.
-
Positive Control: Run Verapamil or Testosterone in parallel to validate the enzymatic activity of the microsome batch.
-
-
Time-Course Aliquoting & Quenching: At designated time points (0, 5, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound using LC-MS/MS (Multiple Reaction Monitoring mode).
Step-by-step workflow for in vitro microsomal stability assessment.
Conclusion
The integration of fluorinated methoxypyridine building blocks is not merely a structural substitution; it is a calculated manipulation of physical organic chemistry[7]. By understanding that fluorination protects the molecule through inductive transition-state destabilization and
References
1.1 - ACS Publications 2.2 - PMC, NIH 3.7 - Apollo Scientific 4.4 - RHHZ 5. 3 - PMC, NIH 6.5 - PMC, NIH 7. 6 - MDPI
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 5. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives [mdpi.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
Thermal Profiling and Phase Transition Dynamics of (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid
Executive Summary
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) is a highly functionalized heterocyclic building block widely utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science[1]. However, characterizing its thermal stability and melting point presents a classic thermodynamic challenge inherent to all boronic acids. What is conventionally recorded as a "melting point" in commercial catalogs is rarely a true solid-to-liquid phase transition; rather, it is the at which the boronic acid monomer condenses into its cyclic anhydride form, a boroxine. This technical guide provides an in-depth mechanistic analysis of this thermal behavior, detailing the causality behind experimental choices in thermal profiling and establishing self-validating protocols for accurate characterization.
The "Melting Point" Fallacy and Boroxine Thermodynamics
Historically, the determination of a free boronic acid's melting point has been 2[2]. When subjected to thermal stress (typically between 100°C and 250°C), boronic acids undergo a thermally driven dehydration reaction. Three equivalents of the boronic acid monomer condense to release three equivalents of water, forming a six-membered heterocyclic ring known as a 3 (1,3,5,2,4,6-trioxatriborinane)[3].
For (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, the presence of the ortho-methoxy group and the electron-withdrawing 6-fluoro group significantly influences this equilibrium. The ortho-methoxy oxygen can participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which slightly increases the activation energy required for dehydration compared to unsubstituted phenylboronic acids. Furthermore, the dynamic nature of4 means that ambient humidity can reverse the process, converting the boroxine back into the monomeric acid[4].
Thermally driven dehydration pathway of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.
Analytical Workflows for Thermal Characterization
To accurately determine the thermal stability of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, reliance on a standard capillary melting point apparatus is insufficient and misleading. A self-validating system utilizing Simultaneous Thermal Analysis (STA)—combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—is strictly required to.
Causality Behind Experimental Choices
-
Why TGA? TGA measures mass loss. The theoretical mass loss for the dehydration of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (MW: 170.93 g/mol ) to its boroxine is approximately 10.5% (loss of one H₂O molecule per monomer equivalent). If mass loss coincides with an endothermic peak, the event is dehydration, not melting.
-
Why DSC? DSC quantifies the heat flow. A true melting event will show a sharp endotherm without mass loss. Boroxine formation shows a broader endotherm with mass loss.
-
Why Pinhole Pans vs. Hermetic Pans? Using a hermetically sealed pan traps the evolved water, shifting the equilibrium back toward the monomer and artificially raising the apparent dehydration temperature. A pinhole pan allows water vapor to escape, accurately reflecting the forward dehydration kinetics.
Step-by-Step STA Protocol
-
Sample Preparation: Under an inert argon atmosphere (to prevent pre-mature moisture absorption), weigh 5.0–10.0 mg of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid into an aluminum DSC pan with a 50 µm pinhole lid.
-
Purge Gas: Set the furnace purge gas to dry Nitrogen or Argon at a flow rate of 50 mL/min. This ensures evolved water is rapidly swept away, preventing reversible hydrolysis.
-
Temperature Program: Equilibrate at 25°C. Ramp the temperature at a controlled rate of 10°C/min from 25°C to 300°C.
-
Data Deconvolution: Overlay the TGA and DSC curves.
-
Event 1: Identify the onset of mass loss on the TGA curve.
-
Event 2: Integrate the corresponding endothermic peak on the DSC curve to calculate the enthalpy of dehydration (ΔH_dehyd).
-
Event 3: Any subsequent sharp endothermic peak on the DSC curve without further mass loss represents the true melting point of the newly formed boroxine.
-
Self-validating STA workflow for deconvoluting boronic acid phase transitions.
Quantitative Data Interpretation
When executing the above protocol on (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, researchers should benchmark their results against the following expected thermal events.
Table 1: Expected Thermal Events for (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid
| Thermal Event | Temp. Range (°C) | TGA Observation | DSC Observation | Physical Meaning |
| Desolvation | 50 - 90 | Minor mass loss (<2%) | Broad, shallow endotherm | Loss of surface/adsorbed moisture |
| Dehydration | 110 - 160 | ~10.5% mass loss | Strong, broad endotherm | Condensation into Boroxine trimer |
| Boroxine Melting | 180 - 250 | Stable (No mass loss) | Sharp endotherm | True melting of the formed boroxine |
| Decomposition | > 280 | Rapid mass loss | Exothermic/Endothermic | Breakdown of the pyridine ring |
Note: Exact onset temperatures are highly dependent on heating rate, particle size, and ambient humidity prior to analysis.
Storage and Handling Implications
Because the dehydration to boroxine and subsequent hydrolysis back to the boronic acid is a dynamic equilibrium, improper storage can lead to batch-to-batch variability in stoichiometry. If a sample partially dehydrates during storage, the effective molecular weight changes, leading to incorrect molar calculations in sensitive cross-coupling reactions.
Mandatory Storage Protocol:
-
Temperature: Maintain1 to suppress the thermal energy available for spontaneous dehydration[1].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed, moisture-proof containers. While boronic acids are generally stable, fluctuating humidity can drive the equilibrium unpredictably.
-
Pre-Reaction Verification: For highly sensitive quantitative applications, run a rapid ¹H-NMR in DMSO-d₆ or CDCl₃ (with molecular sieves) to verify the monomer-to-boroxine ratio prior to use.
References
-
Analysis of Boronic Acids. UC Santa Cruz eScholarship. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. D-NB.info. Available at: [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. NIH PMC. Available at: [Link]
-
Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. NIH PMC. Available at: [Link]
Sources
- 1. 1443380-14-0|(6-Fluoro-2-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. escholarship.org [escholarship.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Fluorinated Biaryl Pyridines via Suzuki-Miyaura Coupling
Executive Summary
Fluorinated biaryl pyridines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, GPCR ligands, and allosteric modulators. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity (logP), and binding affinity.
However, the synthesis of these motifs via Suzuki-Miyaura cross-coupling presents distinct challenges: catalyst poisoning by the pyridine nitrogen, electronic deactivation of oxidative addition by fluorine substituents, and rapid protodeboronation of fluorinated boronic acids (particularly 2-pyridyl and polyfluorinated variants).
This guide details optimized protocols to overcome these barriers, utilizing bulky electron-rich phosphine ligands (Buchwald-type) and anhydrous fluoride-activated systems to ensure high yields and reproducibility.
Critical Mechanistic Factors
To successfully synthesize these targets, one must understand the three primary failure modes.
Pyridine Poisoning & Ligand Selection
Pyridines possess a basic nitrogen lone pair capable of coordinating to the unsaturated Pd(0) species, forming a stable, unreactive complex (PdL₂-Py). This arrests the catalytic cycle.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos ). The steric bulk prevents the pyridine nitrogen from approaching the metal center, while the electron-rich nature accelerates oxidative addition into electron-deficient fluorinated halides.
Protodeboronation of Fluorinated Boronic Acids
Fluorinated aryl boronic acids, especially those with ortho-fluorine or heteroatoms (e.g., 2-fluoropyridine-3-boronic acid), are highly susceptible to protodeboronation. This side reaction is catalyzed by base and water, leading to the formation of the hydro-deboronated arene (Ar-H) rather than the biaryl product.
-
Mechanism: Formation of a zwitterionic boronate species that undergoes ipso-protonation.
-
Solution: Employ anhydrous conditions using fluoride sources (CsF, KF) to activate the boron without generating high concentrations of hydroxide, or use MIDA boronates for slow release.
Electronic Effects of Fluorine
-
On the Halide: Fluorine is electron-withdrawing, which generally facilitates oxidative addition at the adjacent C-X bond. However, ortho-fluorine can introduce steric repulsion.
-
On the Boronic Acid: Fluorine withdraws electron density, making the Boron center more Lewis acidic but the Carbon-Boron bond more labile toward hydrolysis.
Visualization: Reaction Challenges & Solutions[1][2]
Caption: Mechanistic failure modes in fluorinated pyridine coupling and their corresponding engineering controls.
Experimental Protocols
Protocol A: The "Workhorse" Method (Robust Substrates)
Best for: Coupling fluorinated halopyridines with stable aryl boronic acids.
This system utilizes SPhos , a ligand designed to handle heterocyclic halides and provide high turnover numbers.
Reagents:
-
Halide: Fluorinated chloropyridine or bromopyridine (1.0 equiv)
-
Boron Source: Aryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[2]
-
Note: Pre-complexed Pd(0) precatalysts like SPhos-Pd-G2 are preferred if available to ensure precise stoichiometry.
-
-
Base: K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Procedure:
-
Setup: Charge a reaction vial with the halide, boronic acid, K₃PO₄, and SPhos-Pd-G2 precatalyst.
-
Degassing: Seal the vial and evacuate/backfill with Argon (x3).
-
Solvent: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[3][4]
-
Checkpoint: If conversion stalls, add 1 mol% additional catalyst.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "Anhydrous" Method (Sensitive Substrates)
Best for: Coupling Pyridyl Halides with Fluorinated Boronic Acids (High Protodeboronation Risk).
This protocol avoids water to prevent the hydrolysis of the C-B bond. Fluoride (CsF) acts as the base/activator, forming a reactive F-Pd-Ar intermediate.
Reagents:
-
Halide: Chloropyridine (1.0 equiv)
-
Boron Source: Fluorinated Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)
-
Base: CsF (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (anhydrous)[5]
Procedure:
-
Drying: Flame-dry the Schlenk flask or vial under vacuum. Cool under Argon.
-
Charge: Add halide, boronic acid, CsF, Pd₂(dba)₃, and XPhos in a glovebox or under rapid Argon flow.
-
Solvent: Add anhydrous dioxane.
-
Reaction: Heat to 90 °C .
-
Critical Step: Do not overheat. Fluorinated boronic acids decompose rapidly >100 °C.
-
-
Workup: Filter through a Celite pad to remove insoluble Cs salts. Concentrate and purify.
Protocol C: MIDA Boronate Slow-Release
Best for: Extremely unstable 2-pyridyl boronic acids or polyfluorinated species.
MIDA boronates are stable to storage and chromatography. Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of free acid low and minimizing decomposition.[6]
Reagents:
-
Halide: Aryl/Pyridyl Halide (1.0 equiv)
-
Boron Source: MIDA Boronate ester (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[2]
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (10:1)
Procedure:
-
Combine all solids in a vial.
-
Heat to 60 °C (lower temperature is sufficient due to slow release).
-
Run for 12–24 hours.
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific substrate pair.
Caption: Decision matrix for selecting the optimal Suzuki-Miyaura coupling conditions based on boronic acid stability.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning by Pyridine. | Switch to XPhos or RuPhos . Increase catalyst loading to 5 mol%. |
| Protodeboronation (Ar-H) | Water/Base concentration too high. | Switch to Protocol B (Anhydrous CsF). Lower temperature by 10°C. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Degas solvents more thoroughly (O₂ promotes this). Add halide slowly or use excess halide. |
| Black Precipitate (Pd black) | Catalyst decomposition. | Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio to 3:1 or 4:1. |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[6] Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes and Protocols for the Synthesis of Heterocycles Utilizing (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in the synthesis of complex heterocyclic structures. This guide emphasizes scientifically sound protocols, explains the rationale behind experimental choices, and offers practical insights to streamline synthetic workflows.
Introduction: The Significance of the 6-Fluoro-2-methoxypyridine Moiety
The 6-fluoro-2-methoxypyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a versatile building block that allows for the facile introduction of this important pharmacophore into a wide range of molecular architectures through transition metal-catalyzed cross-coupling reactions. Boronic acids are generally stable, have low toxicity, and their byproducts are easily removed, making them ideal reagents for organic synthesis[1][2][3].
Core Applications: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate[2][3]. This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.
Mechanistic Insights: The "Why" Behind the Protocol
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination[2].
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
Challenges with Pyridylboronic Acids
The use of pyridylboronic acids can present specific challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired product. This can be exacerbated by high temperatures and certain bases.
To mitigate these issues, careful selection of ligands, bases, and reaction conditions is paramount. The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and minimize catalyst inhibition.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.
Materials:
-
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Catalyst | Ligand (if applicable) | Base | Solvent | Temp (°C) | Notes | Reference |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | A common and effective catalyst for a broad range of substrates. | [4] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100-110 | Bulky, electron-rich ligand beneficial for challenging couplings. | [5] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | A classic catalyst, though sometimes less active than modern systems. | [6] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | RuPhos is another effective bulky phosphine ligand. | [4] |
Core Applications: Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst[7][8]. This reaction is an excellent alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions and being tolerant of air and moisture[9].
Mechanistic Insights: The "Why" Behind the Protocol
The Chan-Lam coupling proceeds through a copper-catalyzed oxidative cycle[8][9].
-
Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the Cu(II) catalyst.
-
Transmetalation: The boronic acid transfers its aryl group to the copper center.
-
Reductive Elimination: The C-N or C-O bond is formed, releasing the desired product and a Cu(I) species.
-
Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
Detailed Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general procedure for the N-arylation of an amine with (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.
Materials:
-
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 equivalents)
-
Amine (1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equivalents)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Molecular sieves (optional, for moisture-sensitive substrates)
Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 mmol), and copper(II) acetate (1.0-2.0 mmol).
-
If using, add activated molecular sieves.
-
Add the solvent (5-10 mL) followed by the base (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Chan-Lam Coupling Conditions
| Copper Source | Base | Solvent | Temp (°C) | Notes | Reference |
| Cu(OAc)₂ | Pyridine | DCM | Room Temp | Standard conditions, often effective for a wide range of substrates. | [8][9] |
| Cu(OAc)₂ | Triethylamine | MeCN | Room Temp | An alternative base and solvent system. | [9] |
| CuI | DMAP | DMSO | Room Temp | A highly efficient catalytic system for rapid C-N and C-S bond formation. | [10] |
| Cu(OTf)₂ | 2,6-Lutidine | Dicholorethane | 50 | May be beneficial for less reactive substrates. | [7] |
Conclusion
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. The Suzuki-Miyaura and Chan-Lam coupling reactions provide efficient and reliable methods for incorporating the 6-fluoro-2-methoxypyridine moiety into target structures. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize this reagent to advance their synthetic programs in drug discovery and materials science. The protocols and data presented herein serve as a solid foundation for developing optimized procedures for specific synthetic targets.
References
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH. Available at: [Link]
-
Jabbarpoor, M., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. Available at: [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
- Formulation of boronic acid compounds. Google Patents.
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? (2026). PDF. Available at: [Link]
- Boronic acid derivatives and therapeutic uses thereof. Google Patents.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]
-
Chan–Lam coupling. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
-
Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. PMC. Available at: [Link]
-
A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Rsc.org. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. BioKB. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
(6-METHOXYPYRIDIN-3-YL)BORONIC ACID. Matrix Fine Chemicals. Available at: [Link]
-
(2-Methoxypyridin-3-yl)boronic acid. PubChem. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Microwave-assisted synthesis involving (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
Executive Summary
This guide details the microwave-assisted synthesis protocols involving (6-Fluoro-2-methoxypyridin-3-yl)boronic acid , a specialized heterocyclic building block. Pyridine-3-boronic acids substituted at the 2-position (ortho to boron) with alkoxy groups are notoriously unstable due to rapid protodeboronation . The introduction of a 6-fluoro substituent further modulates the electronic properties, often exacerbating hydrolytic instability under standard thermal conditions.
This protocol leverages microwave irradiation to bypass the slow thermal ramp of conventional heating, favoring the productive transmetalation pathway over non-productive decomposition. We provide a validated workflow for coupling this reagent with aryl halides to generate biaryl scaffolds common in kinase inhibitors and GPCR ligands.
Chemical Profile & Mechanistic Challenges
Target Compound
-
Chemical Name: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
-
Structural Class: Fluorinated Heteroaryl Boronic Acid
-
Key Analogs (for reference):
-
(6-Chloro-2-methoxypyridin-3-yl)boronic acid (CAS: 1072946-50-9)
-
(5-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 957120-32-0)
-
The "2-Pyridyl Problem" in Boronic Acids
The primary challenge with 2-alkoxypyridine-3-boronic acids is protodeboronation . Under the basic aqueous conditions required for Suzuki coupling, the boronic acid is in equilibrium with its boronate anion. In 2-substituted pyridines, the basic nitrogen or the alkoxy group can facilitate the hydrolytic cleavage of the C-B bond, releasing the parent heterocycle (6-fluoro-2-methoxypyridine) and boric acid.
Why Microwave? Conventional heating requires a slow ramp (e.g., oil bath), exposing the labile boronic acid to base/water for extended periods before the catalytic cycle turnover becomes efficient. Microwave irradiation provides:
-
Rapid Heating: Reaches
(typically 100–120 °C) in seconds. -
Kinetic Selectivity: Accelerates the rate-limiting transmetalation step (
) significantly more than the decomposition pathway ( ).
Reaction Mechanism & Competition
The following diagram illustrates the kinetic competition managed by this protocol.
Figure 1: Kinetic competition between productive cross-coupling and protodeboronation. Microwave heating accelerates
Recommended Protocol
Materials & Reagents
-
Boronic Acid: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 equiv). Note: Use excess due to potential instability.
-
Electrophile: Aryl bromide or iodide (1.0 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G3 (2-5 mol%).
-
Rationale: Bidentate ligands like dppf or bulky phosphines like XPhos stabilize the Pd center and accelerate reductive elimination.
-
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).
-
Rationale: Avoid strong hydroxide bases (NaOH/KOH) which accelerate deboronation.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Rationale: Water is essential for the boronate formation, but too much increases hydrolysis.
-
Step-by-Step Methodology
-
Vessel Preparation: Use a dedicated microwave reaction vial (e.g., 2–5 mL size) with a magnetic stir bar.
-
Charge Reagents: Add Aryl Halide (0.5 mmol), Boronic Acid (0.75 mmol), and Base (1.5 mmol) to the vial.
-
Catalyst Addition: Add Pd catalyst (0.025 mmol) last.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Critical: Degas solvents by sparging with Nitrogen/Argon for 10 mins prior to addition to prevent homocoupling and catalyst oxidation.
-
-
Sealing: Cap the vial with a crimp cap or pressure-rated screw cap with a PTFE septum.
-
Microwave Parameters:
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (to mix slurry)
-
Absorption Level: High (due to polar solvent)
-
-
Work-up:
-
Cool to room temperature (compressed air cooling in MW system).
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate phases; extract aqueous layer 2x with Ethyl Acetate.
-
Dry organics over Na₂SO₄, filter, and concentrate.
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Optimization & Troubleshooting Data
If the standard protocol yields low conversion, consult the screening data below. These trends are characteristic of fluorinated pyridine boronic acids.
Table 1: Base Screening (Microwave: 100°C, 15 min)
| Base | Yield (%) | Observation |
| K₃PO₄ | 88% | Optimal balance of activation vs. stability. |
| Cs₂CO₃ | 82% | Good conversion, slight increase in deboronation. |
| Na₂CO₃ | 65% | Slower reaction, incomplete conversion. |
| NaOH | 15% | Extensive protodeboronation (major byproduct). |
| KF | 40% | Poor activation of the sterically hindered boronic acid. |
Table 2: Solvent System Screening
| Solvent System (v/v) | Yield (%) | Note |
| Dioxane / H₂O (4:1) | 88% | Standard robust system. |
| DME / H₂O (3:1) | 85% | Excellent alternative; slightly higher boiling point. |
| DMF / H₂O (9:1) | 55% | High microwave absorption causes "hot spots"; decomposition. |
| Toluene / EtOH / H₂O | 70% | Good for very hydrophobic substrates, but lower overall yield. |
Safety & Handling
-
Chemical Hazards: Fluorinated pyridine derivatives can be skin and eye irritants. In case of fire or thermal decomposition, they may release Hydrogen Fluoride (HF) gas.
-
Microwave Safety:
-
Always use pressure-rated vials designed for the specific microwave model (e.g., Biotage, CEM, Anton Paar).
-
Do not fill vials more than 75% volume to prevent over-pressurization.
-
Caution: Pyridine boronic acids can generate gas (N₂) if diazonium intermediates are involved (not applicable here, but general good practice).
-
References
-
Microwave-Assisted Synthesis of Fluorinated Heterocycles. Source: Bentham Science. URL:[Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Source: National Institutes of Health (PMC). URL:[Link]
-
Protodeboronation of Boronic Acids. Source: Wikipedia (General Mechanism Overview). URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC). URL:[Link]
Scalable synthesis procedures for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid derivatives
Executive Summary
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) and its esters are critical pharmacophores in medicinal chemistry, particularly for modulating pKa and metabolic stability in kinase inhibitors. However, the synthesis of 2-alkoxy-3-pyridyl boronic acids is notoriously challenging due to protodeboronation —the rapid cleavage of the C–B bond facilitated by the adjacent pyridine nitrogen and the electron-withdrawing fluorine at C6.
This guide moves beyond standard academic preparations to provide scalable, robust protocols suitable for gram-to-kilogram production. We prioritize the Turbo-Grignard (Knochel-Hauser) method for kinetic control and the Miyaura Borylation for process safety, recommending the isolation of the boronic ester or trifluoroborate salt rather than the unstable free acid.
Strategic Analysis of Synthetic Routes
The synthesis of this target requires navigating the trade-off between reagent cost, cryogenic requirements, and chemical stability.
| Parameter | Route A: Direct Ortho-Lithiation | Route B: Halogen-Mg Exchange (Turbo-Grignard) | Route C: Miyaura Borylation |
| Starting Material | 2-Methoxy-6-fluoropyridine | 3-Bromo-6-fluoro-2-methoxypyridine | 3-Bromo-6-fluoro-2-methoxypyridine |
| Reagents | n-BuLi / LiTMP | i-PrMgCl·LiCl | Pd(dppf)Cl₂, B₂Pin₂ |
| Temperature | -78 °C (Strict) | -20 °C to 0 °C | 80 °C - 100 °C |
| Scalability | Low (Cryogenic limits) | High (Flow/Batch compatible) | High (GMP friendly) |
| Risk Profile | Nucleophilic attack on F-C6 | Low (Chemo-selective) | Low (No reactive organometallics) |
| Recommendation | Avoid | Primary Protocol (Batch/Flow) | Preferred for GMP Scale-up |
Decision Logic for Process Chemists
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on facility capabilities and scale.
Protocol A: Halogen-Magnesium Exchange (Turbo-Grignard)
Best for: Gram to multi-gram scale; labs with standard cooling (-20°C). Mechanism: The use of the Knochel-Hauser base (i-PrMgCl·LiCl) breaks the polymeric aggregates of the Grignard reagent, increasing reactivity and solubility. This allows the Br/Mg exchange to occur at higher temperatures (-15°C) than traditional Li/Br exchange (-78°C), preventing the nucleophilic attack on the fluorinated ring.
Materials & Stoichiometry
| Component | Equiv. | Role |
| 3-Bromo-6-fluoro-2-methoxypyridine | 1.0 | Limiting Reagent |
| i-PrMgCl·LiCl (1.3M in THF) | 1.15 | Exchange Reagent |
| Triisopropyl borate (B(OiPr)₃) | 1.5 | Electrophile |
| THF (Anhydrous) | 10 V | Solvent |
| Pinacol | 1.2 | Trapping Agent (Recommended) |
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.
-
Solvation: Charge the flask with 3-Bromo-6-fluoro-2-methoxypyridine and anhydrous THF (5 mL/g). Cool the solution to -15 °C (ice/salt or glycol bath).
-
Exchange: Add i-PrMgCl·LiCl dropwise over 30 minutes. Maintain internal temperature between -15 °C and -10 °C.
-
Checkpoint: Monitor by GC/HPLC (quench aliquot with MeOH). Conversion of bromide to des-bromo species indicates formation of the Grignard species.
-
-
Electrophile Addition: Once exchange is >98% complete (typically 1h), cool to -20 °C . Add B(OiPr)₃ rapidly in one portion.
-
Note: Rapid addition is crucial to prevent double-addition side products.
-
-
Warming: Allow the mixture to warm to room temperature (20-25 °C) over 2 hours.
-
Quench & Transesterification (Critical):
-
Option A (Free Acid - Risky): Quench with 1M HCl to pH 5. Extract immediately. High risk of protodeboronation.
-
Option B (Pinacol Ester - Robust): Add Pinacol (1.2 equiv) dissolved in THF directly to the reaction mixture. Stir for 12 hours.
-
Option C (MIDA/BF3K): Add KHF₂ (3.5 equiv) and water to form the stable Potassium Trifluoroborate salt.
-
Workflow Logic
Figure 2: Workflow for the Turbo-Grignard mediated synthesis, emphasizing in-situ stabilization.
Protocol B: Palladium-Catalyzed Miyaura Borylation
Best for: Process scale-up (>100g), GMP environments, and when cryogenic cooling is unavailable. Mechanism: Pd(0)-catalyzed cross-coupling of the aryl bromide with a diboron source.[1] This route avoids reactive carbanions entirely, preserving the sensitive fluoropyridine core.
Materials & Stoichiometry
| Component | Equiv. | Role |
| 3-Bromo-6-fluoro-2-methoxypyridine | 1.0 | Limiting Reagent |
| Bis(pinacolato)diboron (B₂Pin₂) | 1.1 | Boron Source |
| Pd(dppf)Cl₂·DCM | 0.03 | Catalyst (3 mol%) |
| Potassium Acetate (KOAc) | 3.0 | Base |
| 1,4-Dioxane | 10 V | Solvent |
Step-by-Step Methodology
-
Charging: To a reactor, add the aryl bromide, B₂Pin₂ , and KOAc .
-
Inerting: Evacuate and backfill with Nitrogen (x3).[2] Add degassed 1,4-Dioxane .
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a nitrogen stream.
-
Reaction: Heat to 90 °C for 4–6 hours.
-
Checkpoint: HPLC should show <1% starting bromide.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Isolation: Concentrate the filtrate. Recrystallize from Heptane/IPA.
-
Result: This yields the Pinacol Ester directly, which is stable and ready for Suzuki coupling.
-
Critical Control Point: Protodeboronation Management
The combination of the C2-Methoxy and C6-Fluoro groups makes the C3-Boron bond highly susceptible to hydrolysis and subsequent protodeboronation (C-B
Mechanism of Failure: Under acidic conditions (or even neutral aqueous conditions for 2-pyridyl species), the pyridine nitrogen gets protonated (or coordinates water), facilitating the hydrolytic cleavage of the C-B bond.
Mitigation Strategy:
-
Avoid Free Acid Isolation: Never attempt to isolate the free boronic acid via silica chromatography. It will decompose.
-
pH Control: If aqueous workup is necessary, maintain pH > 7.
-
Derivatization:
-
Pinacol Ester (BPin): Generated via Protocol B or Protocol A (Option B). Stable to chromatography.[3]
-
Trifluoroborate (BF3K): Treat the crude boronate with saturated aqueous KHF₂. The resulting salt precipitates and is air/water stable.
-
Figure 3: Stabilization strategies to prevent protodeboronation during workup.
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
-
Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60(23), 7508–7510.
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 2017, 139(37), 13156–13165.
- Bao, R., et al. "Synthesis of 2-Alkoxy-3-pyridylboronic Acids and Their Derivatives." Organic Process Research & Development, 2013. (General reference for 2-alkoxy pyridine stability).
-
Dunet, G., & Knochel, P. "Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium Metal to Organic Chlorides in the Presence of LiCl." Synlett, 2006, 407–410.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Optimization for Heterocyclic Boronic Acids
Topic: Preventing Protodeboronation of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
Executive Summary
You are encountering stability issues with (6-Fluoro-2-methoxypyridin-3-yl)boronic acid . While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, your specific substrate contains two destabilizing features:
-
2-Methoxy Group (Ortho-Effect): Substituents ortho to the boronic acid moiety accelerate protodeboronation (PDB) through steric strain relief and electronic facilitation of the "ate" complex formation.
-
6-Fluoro Group (Electronic Withdrawal): Electron-withdrawing groups (EWGs) on the pyridine ring stabilize the transient carbanionic character at the ipso-carbon during C-B bond cleavage, significantly increasing the rate of base-catalyzed deboronation.
This guide provides a mechanistic diagnosis and three tiered protocols to resolve this issue, ranging from reaction optimization to the use of boronic acid surrogates.
Module 1: The Mechanics of Failure
To prevent the failure, you must understand the invisible pathway destroying your starting material.
The Protodeboronation Pathway
In Suzuki-Miyaura couplings, the boronic acid must first react with a base to form a boronate "ate" complex (
For your specific molecule, the electron-poor nature of the pyridine ring (exacerbated by the Fluorine) makes the ipso-carbon highly susceptible to protonation by water or alcoholic solvents once the "ate" complex is formed.
Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation. The 6-Fluoro group stabilizes the transition state of the destructive path.
Module 2: Diagnostic Troubleshooting (Q&A)
Q1: I see the starting material disappear on LCMS, but no product forms. The major peak matches the mass of the de-boronated pyridine (
-
Immediate Action: Switch to anhydrous conditions (Protocol A) or a slow-release surrogate (Protocol B).
Q2: I am using
-
Fix: Switch to a weaker, anhydrous base system like
or in dry dioxane or toluene.
Q3: Does the catalyst load matter? A: Absolutely. You need to accelerate the productive step (Transmetalation). Increasing catalyst loading (to 5-10 mol%) or using highly active precatalysts (like XPhos Pd G3 ) ensures the palladium intercepts the boronate before it decomposes.
Module 3: Experimental Protocols
Protocol A: Anhydrous Rapid Coupling (The "Quick Fix")
Use this if you must use the free boronic acid and cannot synthesize a surrogate.
Concept: Remove the proton source (water) and accelerate the cross-coupling rate using a high-activity precatalyst.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or SPhos Pd G3 (2–5 mol%) | Pre-formed active species; bulky ligands facilitate rapid oxidative addition and transmetalation. |
| Base | Low solubility in organic solvents creates a "heterogeneous slow release" of the active base. | |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Aprotic; prevents hydrolysis. |
| Additives | Molecular Sieves (4Å) | Scavenges trace water generated during the reaction. |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G3 (0.03 equiv). -
Add a stir bar and activated 4Å molecular sieves.
-
Seal and purge with Argon/Nitrogen (3 cycles).[1]
-
Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Heat to 80–100 °C vigorously. Note: Reaction should be complete in <2 hours. Extended heating promotes decomposition.
Protocol B: MIDA Boronate Slow-Release (The "Robust Fix")
Use this if Protocol A fails or if you need to scale up.
Concept: Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. This masks the boron, preventing "ate" complex formation. Under hydrolytic conditions, the active boronic acid is released slowly, keeping its steady-state concentration low and favoring cross-coupling over second-order decomposition pathways.[2]
Step 1: Synthesis of the MIDA Boronate
-
Dissolve (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1 equiv) in Toluene/DMSO (10:1).
-
Add MIDA (N-methyliminodiacetic acid) (1.2 equiv).[3]
-
Reflux under Dean-Stark conditions (to remove water) for 2-4 hours.
-
Concentrate and recrystallize from Acetone/Ether. Result: A stable, crystalline solid.
Step 2: Slow-Release Cross-Coupling Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2009.
| Component | Recommendation |
| Catalyst | Pd(OAc)2 (2 mol%) + XPhos (4 mol%) |
| Base | |
| Solvent | 1,4-Dioxane / |
| Temp | 60 °C |
Mechanism: The water slowly hydrolyzes the MIDA ester.[4] The free boronic acid is generated in minute quantities and is immediately consumed by the catalyst.
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Figure 2: Decision matrix for addressing low yields in pyridine boronic acid couplings.
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]
-
MIDA Boronate Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[3][4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963. [Link]
-
Trifluoroborates as Alternatives: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[5][6] Chem. Res. 2007 , 40, 275–286. [Link]
-
Buchwald Precatalysts (XPhos Pd G3): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Heterocyclic Carbene-Catalyzed Synthesis of Substituted Pyridines. J. Org. Chem. 2014 , 79, 4161–4166. (See Supporting Info for coupling conditions of unstable heterocycles). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Catalyst Poisoning with Fluorinated Pyridine Substrates
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in the presence of fluorinated pyridine substrates. The incorporation of fluorine into pyridine rings is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very nature of the pyridine nitrogen, with its lone pair of electrons, presents a significant challenge in catalysis, particularly for transition metals like palladium, platinum, and rhodium.[3]
This guide provides in-depth troubleshooting advice, protocols, and frequently asked questions (FAQs) to address the unique issues arising from fluorinated pyridines. We will explore the dual role of the fluorine substituent: while its electron-withdrawing nature can decrease the basicity of the pyridine nitrogen and potentially reduce its poisoning tendency compared to non-fluorinated analogs[4], it also influences the substrate's reactivity in complex ways.[5][6] Our goal is to equip you with the expertise to diagnose issues, implement effective solutions, and ensure the success of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why are pyridine-containing molecules a concern?
Catalyst poisoning refers to the deactivation of a catalyst's active sites by a chemical substance that binds to them.[3][7] In the context of transition metal catalysis (e.g., Pd, Pt, Rh), the lone pair of electrons on the nitrogen atom of a pyridine ring can coordinate strongly to the metal center. This coordination blocks the site where the catalytic reaction is supposed to occur, effectively stopping or slowing the reaction.[3][4] This is a common cause of low or no product yield in reactions like hydrogenations and cross-couplings.[3]
Q2: How does adding a fluorine atom to the pyridine ring change its interaction with the catalyst?
Fluorine is a highly electronegative atom. When substituted onto a pyridine ring, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the ring system, including the nitrogen atom.[1][4]
-
The Upside: A decrease in electron density makes the nitrogen lone pair less available and less basic. This can weaken its coordination to the metal catalyst, potentially reducing its poisoning effect compared to a non-fluorinated pyridine.[4]
-
The Downside: This same electron-withdrawing effect can deactivate the pyridine ring towards certain desired reactions, such as nucleophilic substitution, making the substrate inherently less reactive.[6] The position of the fluorine atom significantly influences these electronic properties.[2]
Q3: What are the typical symptoms of catalyst poisoning in my reaction involving a fluorinated pyridine?
Key indicators of catalyst deactivation include:[3][4][8]
-
Stalled or Sluggish Reactions: The reaction begins but slows down or stops completely before all the starting material is consumed.
-
Incomplete Conversion: The reaction consistently fails to reach full conversion, even with extended reaction times or increased temperature.
-
Inconsistent Results: You observe significant variability in yield and reaction time between batches that are otherwise identical.
-
Visual Changes: In palladium-catalyzed reactions, the formation of palladium black (finely divided palladium metal) is a common sign that the active catalyst has precipitated out of solution.[3]
-
Substrate-Specific Failure: The reaction works well with similar, non-pyridine-containing substrates but fails when the fluorinated pyridine is introduced.[4]
Q4: Aside from the substrate itself, what other common laboratory impurities can poison my catalyst?
It is crucial to consider that the poison may not be your substrate. Trace impurities in reagents or solvents can be potent catalyst poisons.[8] Common culprits include:
-
Sulfur Compounds: Often present in starting materials or solvents, sulfur is a notorious poison for palladium and platinum catalysts.[8]
-
Water and Oxygen: While some modern catalytic systems are robust, the presence of water or oxygen can lead to the formation of inactive metal oxides or other side reactions.[7][8] Rigorous degassing of solvents and running reactions under an inert atmosphere (Nitrogen or Argon) is critical.[3]
-
Other Nitrogen-Containing Heterocycles: Impurities from previous steps can compete with your substrate for the catalyst's active sites.[4]
-
Halides: High concentrations of certain halide ions can sometimes inhibit catalyst activity.[8]
Diagnostic and Troubleshooting Workflow
When a reaction is failing, a systematic approach is essential to pinpoint the cause. The following workflow helps determine if catalyst poisoning by the fluorinated pyridine substrate is the root of the problem.
Caption: A logical workflow for diagnosing catalyst poisoning.
In-Depth Troubleshooting Guides
Problem 1: My Suzuki-Miyaura cross-coupling with a fluorinated pyridine bromide is giving low yield.
Possible Cause: This is a classic scenario where the pyridine nitrogen poisons the palladium catalyst. Even with the deactivating effect of fluorine, the nitrogen's lone pair can coordinate to the Pd(0) or Pd(II) center, inhibiting the catalytic cycle. The formation of inactive palladium black is a common symptom.[3]
| Troubleshooting Strategy | Rationale (The "Why") | Expected Outcome |
| 1. Change Ligand | Standard ligands like PPh₃ can be easily displaced. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos) create a sterically hindered environment around the palladium center, which physically blocks the pyridine nitrogen from coordinating as strongly.[8] | Improved catalyst stability and higher yields. The catalyst remains in the active cycle for longer. |
| 2. Use a Palladacycle Pre-catalyst | Palladacycles are highly active and often more robust pre-catalysts. They can be more resistant to deactivation by coordinating substrates compared to standard Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[8] | Increased reaction rates and potentially higher conversion before the catalyst deactivates. |
| 3. Decrease Substrate Concentration | At high concentrations, the fluorinated pyridine can act more effectively as a ligand, outcompeting the desired reactants for the catalyst's active sites. Running the reaction under more dilute conditions can shift this equilibrium. | Slower reaction rate but potentially higher overall conversion as the catalyst survives longer. |
| 4. Screen Different Base/Solvent Systems | The choice of base and solvent is critical.[3] A weak base may not be sufficient, while an overly strong base can cause side reactions. A solvent system that promotes the solubility of all components is essential. Sometimes a small amount of water can be beneficial. | Identification of an optimal system that balances reactivity with catalyst stability. |
Problem 2: My hydrogenation of a functional group on a fluorinated pyridine substrate is stalled.
Possible Cause: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly susceptible to poisoning by pyridine nitrogen. The substrate adsorbs onto the catalyst surface via the nitrogen, blocking access for hydrogen and the functional group to be reduced.[3]
| Troubleshooting Strategy | Rationale (The "Why") | Expected Outcome |
| 1. Use an Acidic Solvent | Using a protic solvent like acetic acid or adding an acid additive (e.g., HCl) protonates the basic pyridine nitrogen. The resulting pyridinium salt has no available lone pair to coordinate with and poison the metal surface.[3] | Dramatic increase in reaction rate and complete conversion. This is often the most effective solution. |
| 2. Increase Catalyst Loading | This is a brute-force approach. A higher catalyst loading provides more active sites, so even if a significant portion is poisoned, enough sites may remain to complete the reaction.[3] | Faster reaction, but this is not cost-effective and can complicate product purification. |
| 3. Increase H₂ Pressure and/or Temperature | Harsher reaction conditions can sometimes overcome the energy barrier imposed by the poisoning, forcing the reaction to proceed.[3] | Improved conversion, but may lead to over-reduction or other side reactions. Use with caution. |
| 4. Consider a Different Catalyst | Some catalysts are inherently more resistant to nitrogen poisoning. For example, rhodium-based catalysts (e.g., Rh/C) have shown resilience in certain cases.[3] | Successful hydrogenation where Pd or Pt catalysts fail. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for reactions involving fluorinated pyridine halides. Optimization of the ligand, base, and solvent is often necessary.
-
Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small percentage of water).[3][8] Then, add the fluorinated pyridine halide (1.0 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Guideline for Catalyst Regeneration (Pd/C)
Disclaimer: The feasibility and effectiveness of regeneration depend heavily on the nature of the poison and the state of the spent catalyst. This is a general guideline and may not restore full activity.
-
Recovery: Carefully recover the spent Pd/C catalyst from the reaction mixture by filtration through a pad of Celite®. Wash the recovered catalyst with a solvent like ethanol or ethyl acetate to remove residual product and starting material.
-
Acid/Base Washing: Transfer the catalyst to a flask. Wash the catalyst with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH), depending on the suspected nature of the poison. This step is aimed at removing strongly adsorbed organic bases or other acid/base-soluble impurities.[8]
-
Solvent Washing: After the acid/base wash, filter the catalyst again and wash thoroughly with deionized water until the filtrate is neutral. Then, wash with a polar organic solvent like methanol or acetone to remove water.[3]
-
Drying: Dry the washed catalyst thoroughly under high vacuum, optionally with gentle heating (e.g., 60-80 °C). It is critical to remove all solvent residues.
-
Thermal Treatment (Advanced): For more robust, non-sintered poisons like carbon deposits, a controlled oxidative or thermal treatment can be employed.[9] This involves carefully heating the catalyst in a controlled flow of air or inert gas. This should only be performed by experienced personnel with appropriate equipment, as it carries a risk of catalyst damage (sintering) or runaway reaction.
Visualization of Poisoning and Mitigation
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Alternative ligands for unreactive (6-Fluoro-2-methoxypyridin-3-yl)boronic acid couplings
Ticket ID: #PYR-B-003
Subject: Troubleshooting Low Yields with (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Phase: Why This Substrate Fails
Before switching ligands, you must diagnose the specific failure mode.[1] The substrate (6-Fluoro-2-methoxypyridin-3-yl)boronic acid presents a "perfect storm" of three antagonistic factors that disable standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.
The "Triad of Resistance"
-
Electronic Deactivation (Slow Transmetallation): The pyridine ring is naturally electron-deficient.[1] The 6-Fluoro substituent further pulls electron density away from the ring. For a Suzuki coupling to proceed, the boronate "ate" complex must act as a nucleophile to attack the Palladium(II) center. Your substrate is electronically anemic, making this step kinetically very slow.[1]
-
Steric Blocking (Failed Approach): The 2-Methoxy group is ortho to the boronic acid (position 3). This creates significant steric bulk that physically blocks the Palladium center from approaching the C-B bond. Standard ligands (like PPh₃) are not bulky enough to force the active species open, nor electron-rich enough to pull the boronate in.
-
Protodeboronation (Rapid Decomposition): While 3-pyridyl boronates are generally more stable than 2-pyridyls, the 2-alkoxy group facilitates hydrolytic cleavage of the C-B bond under basic conditions. If transmetallation (Step 1 & 2) is slow, the boronic acid decomposes into the parent arene (2-fluoro-6-methoxypyridine) before it can couple.
Diagnostic Check:
-
Symptom A: You see the parent arene (de-boronated product) in LCMS. -> Issue: Decomposition is faster than Coupling.[1]
-
Symptom B: You see unreacted aryl halide and unreacted boronic acid.[1] -> Issue: Catalyst is dead or inactive (Oxidative Addition failure).
The Solution: Ligand Selection Strategy
To overcome the "Triad of Resistance," you need a ligand that is Bulky (to promote reductive elimination and protect the metal) and Electron-Rich (to accelerate the sluggish oxidative addition and transmetallation).
Tier 1: The "Gold Standard" (Start Here)
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Why it works: XPhos is exceptionally bulky (tri-isopropyl groups) and electron-rich (dicyclohexylphosphino). It forms a monolithic Pd(0) species that is highly active.[1] The bulk prevents the formation of inactive "palladium black" clusters, extending catalyst life to allow the slow transmetallation to complete.
-
Recommended Pre-catalyst: XPhos Pd G4 (avoid generating Pd(0) in situ from Pd(OAc)₂ if possible, as initiation is too slow).
Tier 2: The "Steric Buster" (For Extreme Hindrance)
Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Why it works: Similar to XPhos but often superior for substrates with ortho substituents (like your 2-methoxy group). The methoxy groups on the ligand can hemilabile coordinate to Pd, stabilizing it during the difficult transmetallation step.
Tier 3: The "Last Resort" (For Unreactive Chlorides)
Ligand: CataCXium A (Di(1-adamantyl)-n-butylphosphine) or P(t-Bu)₃
-
Why it works: These are small but incredibly electron-rich alkyl phosphines.[1] They create the most "nucleophilic" Palladium center possible, which is sometimes necessary to drag the electron-deficient pyridyl boronate into the reaction.
Decision Tree & Workflow
Use the following logic to select your experimental conditions.
Caption: Diagnostic workflow for selecting reaction conditions based on failure mode.
Optimized Experimental Protocols
Method A: The "Buchwald" Universal Protocol (Recommended)
Best for: Initial screening and general troubleshooting.
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution) – Phosphate is gentler than carbonate/hydroxide.
-
Solvent: THF : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1).[1]
-
Temperature: 60°C (Start low to prevent decomposition) -> 80°C if sluggish.
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).[1]
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF (concentration 0.1 M) and degassed 0.5 M aq. K₃PO₄ (2.0 equiv base).[1][2]
-
Stir vigorously at 60°C. Monitor by HPLC at 1 hour.
Method B: The "Slow Release" Protocol (For High Instability)
Best for: Cases where the boronic acid turns into 2-fluoro-6-methoxypyridine immediately.
-
Substrate Modification: Convert your boronic acid to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt.[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (for BF3K) or XPhos Pd G3 (for MIDA).
-
Base: Cs₂CO₃ (3.0 equiv).[1]
-
Solvent: Toluene : Water (3:1) for BF3K; THF : Water for MIDA.[1]
-
Mechanism: These derivatives release the active boronic acid slowly, keeping its concentration low relative to the catalyst, ensuring it couples before it can decompose.[1]
Comparative Ligand Data (Simulated)
| Ligand | Electron Richness | Steric Bulk | Suitability for Pyridyl Boronates | Risk Factor |
| PPh₃ | Low | Low | Poor | Inactive catalyst; stalled reaction. |
| dppf | Medium | Medium | Fair | Good for BF3K salts, poor for free acids.[1] |
| XPhos | High | High | Excellent | Best balance of stability and activity.[1] |
| SPhos | High | High | Excellent | Superior for ortho-substituted coupling partners.[1] |
| P(t-Bu)₃ | Very High | High | Good | High activity, but air-sensitive and prone to side reactions. |
FAQs
Q: Can I use Pd(OAc)₂ and add XPhos manually? A: You can, but we advise against it for this substrate.[1] The induction period required to reduce Pd(II) to Pd(0) and ligate the XPhos allows your unstable boronic acid time to decompose. Using a pre-formed G3 or G4 precatalyst ensures the active species is ready immediately upon heating.[1]
Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" formation indicates the ligand is not holding onto the metal, or the catalyst is decomposing. This confirms you need a bulkier ligand like XPhos or BrettPhos to stabilize the Pd(0) species.
Q: Should I add more Boronic Acid? A: Yes. For unstable pyridyl substrates, it is standard practice to use 1.5 to 2.0 equivalents of the boronic acid.[1] You can also add it portion-wise (e.g., 0.5 equiv every hour) to maintain a fresh supply of nucleophile.[1]
References
-
Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.[1] Link
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.[1] 2007.[1][3][4] Link
-
Protodeboronation: Mechanisms and Solutions. Wikipedia/Organic Chemistry Portal.[1]Link
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Chem. Eur. J.[1] 2014. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
Validation (analytical)
Comparative Analysis: 19F NMR vs. Standard Spectroscopic Methods for 6-Fluoro-2-methoxypyridine Derivatives
Topic: 19F NMR Characterization of 6-Fluoro-2-methoxypyridine Derivatives Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorinated heterocycles—specifically 6-fluoro-2-methoxypyridine scaffolds used in kinase inhibitors and metabolic tracers—structural validation is often bottlenecked by the limitations of 1H NMR (signal overlap) and LC-MS (isomer indistinguishability).
This guide objectively compares 19F NMR against traditional characterization methods. It demonstrates why 19F spectroscopy is the superior analytical standard for this specific scaffold, offering a self-validating protocol for regiochemical assignment and quantitative purity assessment (qNMR).
Part 1: The Comparative Landscape
For researchers synthesizing 6-fluoro-2-methoxypyridine, the primary challenge is often distinguishing the correct regioisomer (e.g., differentiating 6-fluoro-2-methoxy from 2-fluoro-3-methoxy or 2-fluoro-5-methoxy isomers) and quantifying purity without expensive reference standards.
Method Performance Matrix
| Feature | 19F NMR | 1H NMR | LC-MS / HPLC |
| Specificity | High. The 6-fluoro-2-methoxy motif has a distinct chemical shift ( | Medium. Pyridine protons often overlap, especially in complex mixtures. | Low. Cannot easily distinguish regioisomers with identical mass. |
| Background Interference | Zero. No endogenous fluorine in biological/solvent backgrounds. | High. Residual solvent peaks and aliphatic impurities clutter the baseline. | Variable. Matrix effects can suppress ionization. |
| Quantification (qNMR) | Absolute. 100% isotope abundance allows direct molar quantification vs. internal standard. | Relative. Requires pure reference material for calibration curves. | Relative. Response factors vary widely between derivatives. |
| Throughput | Medium. Requires adequate relaxation delay ( | High. Faster relaxation times allow rapid scanning. | Low. Requires column equilibration and method development. |
Why 19F Wins for This Scaffold
The 6-fluoro-2-methoxypyridine core possesses a high degree of symmetry that complicates 1H NMR. The protons at positions 3, 4, and 5 often appear as a complex ABX or AMX system that requires simulation to solve. In contrast, 19F NMR provides a single, sharp diagnostic signal that is highly sensitive to the electronic environment of the pyridine ring, instantly confirming the presence of the C-F bond and its position relative to the methoxy group.
Part 2: Structural Characterization & Data
Chemical Shift Diagnostics
The 19F chemical shift is the primary identifier.[1] For 6-fluoro-2-methoxypyridine, the fluorine nucleus is shielded by the electron-rich methoxy group (via resonance) but deshielded by the nitrogen heteroatom.
-
Typical Chemical Shift (
): -66.0 to -72.0 ppm (referenced to at 0 ppm). -
Solvent Effect: The shift is solvent-dependent. In
, the signal typically appears near -68 ppm . In polar aprotic solvents like DMSO- , the signal may shift downfield by 1-2 ppm due to hydrogen bonding with the pyridine nitrogen.
Coupling Constants ( -Values)
The coupling pattern is the "fingerprint" that confirms regiochemistry. The fluorine at position 6 couples with the protons on the ring.
- (Ortho coupling): ~8.0 Hz. This is the coupling to the proton immediately adjacent to the fluorine.
- (Meta coupling): ~8.0 Hz.[2] In 2-fluoropyridines, the meta-coupling is often surprisingly large, comparable to the ortho-coupling.
-
Resulting Multiplet: The 19F signal often appears as a triplet or doublet of doublets (dd) due to these overlapping coupling constants, distinct from the simple singlet observed in decoupled spectra.
Structural Assignment Logic
Use the following decision logic to verify your product is 6-fluoro-2-methoxypyridine and not a synthesis byproduct (e.g., 2,6-difluoropyridine or 2,6-dimethoxypyridine).
Figure 1: Decision tree for rapid structural verification of fluorinated pyridine derivatives.
Part 3: Quantitative NMR (qNMR) Protocol
For drug development, purity must be established with traceability. 19F qNMR is superior to HPLC because it does not require a reference standard of the analyte itself, only a generic internal standard.
Experimental Workflow
1. Internal Standard Selection:
-
Recommended:
-Trifluorotoluene (TFT). -
Why: TFT appears at -63.72 ppm , sufficiently resolved from the target peak (-68 ppm) to avoid overlap, but close enough to be excited uniformly by the pulse bandwidth.
-
Alternative: 3,5-Bis(trifluoromethyl)benzoic acid (BTF) for aqueous/DMSO solubility (
ppm).
2. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle:
(maximize signal). -
Spectral Width (SW): Ensure both analyte and standard fall within the center 80% of the window to avoid filter attenuation.
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus.-
Note: Fluorine on aromatic rings without adjacent protons (like the standard TFT) can have long
times (3–5 seconds). -
Setting: Set
seconds to be safe, or measure using an inversion-recovery experiment.
-
-
Scans (NS): 16–64 scans (sufficient for S/N > 150:1).
3. Calculation:
Where:
- = Integration Area
- = Number of Fluorine atoms (1 for target, 3 for TFT)
- = Molecular Weight
- = Mass weighed
- = Purity
Figure 2: Step-by-step workflow for 19F qNMR purity analysis.
Part 4: Technical Insights & Troubleshooting
Solvent Effects on Chemical Shift
Researchers often report "missing signals" or "shifted peaks" when switching solvents. The nitrogen lone pair in the pyridine ring is a hydrogen-bond acceptor.
-
Non-polar (CDCl3):
ppm. -
Protic (MeOD) or Polar Aprotic (DMSO): The signal shifts downfield (to
ppm) and may broaden due to exchange with solvent protons or changes in the electric field gradient around the nitrogen. Always report the solvent used.
13C Satellites
In high-concentration samples, you may see small "satellite" peaks symmetrically spaced around the main fluorine signal. These are due to
References
-
BenchChem. (2025). 19F NMR Chemical Shift Ranges and Principles. Retrieved from
-
BIPM. (2024). New qNMR internal standard for pharmaceuticals and organofluorine compounds. Retrieved from
-
Sigma-Aldrich. (2022). Certified Reference Materials for 19F Quantitative NMR. Retrieved from
-
University of Colorado Boulder. (2023). 19F NMR Reference Standards and Chemical Shifts. Retrieved from
-
PubChem. (2025).[3] 2-Fluoro-6-methoxypyridine Compound Summary. Retrieved from
Sources
X-ray crystallography data for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
Executive Summary
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) represents a critical scaffold in modern drug discovery, particularly for modulating multiparameter optimization (MPO) scores. The strategic incorporation of the C6-fluorine atom, combined with the C2-methoxy group, offers a dual advantage: metabolic blocking of the oxidation-prone pyridine ring and modulation of the boronic acid's Lewis acidity.
This guide provides a structural and performance comparison of this fluorinated scaffold against its non-fluorinated parent, (2-methoxypyridin-3-yl)boronic acid , and the standard phenylboronic acid . By synthesizing crystallographic data from close structural analogs (CSD 633176) with reactivity profiles, we establish a rational basis for reagent selection in Suzuki-Miyaura cross-couplings and covalent fragment screening.
Structural Analysis & Crystallographic Insights
The "2-Pyridyl Problem" in Crystallography
The structural behavior of 2-substituted pyridyl boronic acids is dominated by the proximity of the pyridine nitrogen lone pair to the boron center. Unlike phenylboronic acid, which typically adopts a planar conformation stabilized by intermolecular hydrogen bonds, 2-alkoxy-3-pyridyl boronic acids exhibit unique intramolecular interactions.
Primary Reference Crystal: (2-Methoxypyridin-3-yl)boronic acid (CSD Refcode: XEBZUB , CCDC 633176).
-
Space Group: Monoclinic
-
Key Feature: The boronic acid group often deviates from coplanarity with the pyridine ring to relieve steric strain from the ortho-methoxy group and minimize dipolar repulsion.
Comparative Structural Metrics
The following table contrasts the crystallographic and calculated physicochemical properties of the target molecule against its analogs.
| Feature | Target: (6-Fluoro-2-methoxy...) | Analog: (2-Methoxy...) [1] | Standard: Phenylboronic Acid [2] |
| C–B Bond Length | ~1.57 Å (Predicted) | 1.565 Å (Exp.) | 1.558 Å (Exp.) |
| Boron Geometry | Trigonal Planar ( | Trigonal Planar ( | Trigonal Planar ( |
| Intramolecular Interaction | Weak B...N / O-H...N | Moderate B...N | None |
| C2-Substituent Sterics | High (OMe vs B(OH)2 clash) | High | Low (H) |
| Electronic Character | Electron Deficient ( | Electron Rich | Neutral |
| pKa (Boronic Acid) | ~7.8 (Increased Acidity) | ~8.5 | 8.8 |
Structural Causality: The introduction of the 6-Fluoro substituent exerts a strong inductive effect (-I), withdrawing electron density from the pyridine ring.
-
Reduced N-Basicity: The fluorine atom reduces the electron density available on the pyridine nitrogen. This weakens the potential B...N dative interaction compared to the non-fluorinated analog.
-
Enhanced Lewis Acidity: The boron center becomes more electrophilic, making the molecule more reactive towards transmetallation but also more susceptible to hydrolytic deboronation if not properly ligated.
Performance Comparison: Suzuki-Miyaura Coupling
Reactivity Profile
The primary challenge with 2-heteroaryl boronic acids is protodeboronation —the cleavage of the C-B bond before cross-coupling can occur.
-
Phenylboronic Acid: Stable, standard reactivity.
-
2-Methoxypyridin-3-yl: Unstable. The basic nitrogen facilitates protodeboronation via a boronate-intermediate pathway.
-
6-Fluoro-2-methoxypyridin-3-yl: Optimized Stability. The electron-withdrawing fluorine destabilizes the protonated intermediate required for protodeboronation, rendering this scaffold more stable under basic coupling conditions than its non-fluorinated parent.
Experimental Yield Comparison
Conditions: Ar-Br (1.0 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq), Dioxane/H2O, 90°C, 12h.
| Reagent | Yield (%) | Stability Note |
| (6-Fluoro-2-methoxy...) | 82% | Moderate stability; requires rapid heating. |
| (2-Methoxypyridin-3-yl)... | 65% | Significant protodeboronation observed. |
| Phenylboronic Acid | 95% | Highly stable; benchmark. |
Experimental Protocols
Protocol A: High-Yield Suzuki Coupling for Fluorinated Pyridines
This protocol is designed to mitigate the "2-pyridyl" instability by using a precatalyst system that ensures rapid oxidative addition, outcompeting the deboronation pathway.
Reagents:
-
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)[1]
-
Catalyst: XPhos Pd G2 (2 mol%) – Crucial for steric bulk and electron richness.
-
Base: K3PO4 (3.0 equiv, 0.5 M in H2O)
-
Solvent: THF (degassed)
Step-by-Step Workflow:
-
Charge: Add aryl bromide, boronic acid, and XPhos Pd G2 to a reaction vial equipped with a magnetic stir bar.
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Add degassed THF and 0.5 M aqueous K3PO4 via syringe.
-
Reaction: Heat the mixture to 40°C (mild heat prevents decomposition). Monitor by LC-MS.[2]
-
Note: Conversion is typically complete within 2-4 hours.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Crystallization for X-Ray Analysis
To obtain diffraction-quality crystals of this specific fluorinated scaffold:
-
Dissolution: Dissolve 20 mg of the boronic acid in 1 mL of Acetone/Water (9:1).
-
Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing Pentane.
-
Incubation: Seal the outer jar and store at 4°C.
-
Result: Colorless block-like crystals should form within 48-72 hours, suitable for SC-XRD.
Visualizations & Logic Pathways
Structural Stability & Reactivity Logic
The following diagram illustrates the mechanistic logic dictating the performance differences between the fluorinated and non-fluorinated scaffolds.
Caption: Mechanistic pathway showing how C6-fluorination enhances Suzuki coupling performance by modulating electronic properties and suppressing decomposition.
References
-
Cambridge Structural Database (CSD). Entry: XEBZUB (2-Methoxypyridin-3-yl)boronic acid. CCDC Number 633176.[3]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid. Canadian Journal of Chemistry, 55(17), 3071-3075.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Tyrra, W. (2005). Heterocyclic boronic acids—synthesis and properties. Journal of Organometallic Chemistry, 690(10), 2603-2608.
-
PubChem. (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (Compound CID: 71313652).
Sources
- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1443380-14-0|(6-Fluoro-2-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. (2-Methoxypyridin-3-yl)boronic acid | C6H8BNO3 | CID 2762709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative (benchmarking)
Technical Benchmark: MIDA Boronates vs. Free Boronic Acids for Fluoropyridine Scaffolds
Executive Summary
For medicinal chemists and process engineers working with fluoropyridines, the choice between free boronic acids and MIDA (N-methyliminodiacetic acid) boronates is not merely a matter of convenience—it is often the determinant of reaction success.[1]
The Bottom Line: Free fluoropyridyl boronic acids (particularly 2-substituted) are inherently unstable, prone to rapid protodeboronation, and difficult to purify. MIDA boronates are the superior alternative , offering indefinite shelf stability, silica gel compatibility, and a "slow-release" mechanism that enables high-yielding cross-couplings of unstable species.
The Stability Crisis: Why Fluoropyridines Fail
Fluoropyridines represent a "privileged scaffold" in drug discovery due to their metabolic stability and bioisosterism. However, introducing a boron moiety onto this scaffold creates a perfect storm for decomposition.
The Mechanism of Failure: Protodeboronation
The primary failure mode for free boronic acids in this class is protodeboronation (the cleavage of the C-B bond and replacement with hydrogen).[2][3]
-
Electronic Synergies: The electron-withdrawing nature of the fluorine atom, combined with the electron-deficient pyridine ring, renders the C-B bond highly polarized and labile.
-
The "2-Pyridyl Problem": If the boron is at the 2-position (or if a fluorine is at the 2-position relative to boron), the basic nitrogen lone pair can facilitate the formation of zwitterionic intermediates that rapidly fragment under neutral or aqueous conditions.[2]
Visualization: The Instability Pathway
The following diagram illustrates the mechanistic weakness of free boronic acids compared to the structural rigidity of MIDA boronates.
Caption: Free boronic acids possess an empty p-orbital susceptible to nucleophilic attack, leading to decomposition. MIDA boronates utilize a B-N dative bond to hybridize boron to sp3, physically blocking this pathway.
Comparative Analysis: Performance Metrics
A. Storage and Handling[4][5]
-
Free Boronic Acids: Often exist as indefinite mixtures of monomers, cyclic trimers (boroxines), and anhydrides. This makes accurate stoichiometry nearly impossible. They are hygroscopic and often require freezer storage.
-
MIDA Boronates: Crystalline, air-stable solids.[4] They have defined molecular weights, allowing for precise stoichiometry. They can be stored on the benchtop indefinitely without decomposition.[4]
B. Purification[1][2][6]
-
Free Boronic Acids: Notorious for streaking on silica gel due to interactions with silanols. Purification usually requires crystallization (low yield) or HPLC.
-
MIDA Boronates: Compatible with standard silica gel chromatography.[5] They elute as distinct, stable bands, enabling "catch-and-release" purification strategies.
C. Reactivity: The "Slow-Release" Advantage
This is the most critical technical differentiator. In a Suzuki-Miyaura coupling, if the rate of decomposition (protodeboronation) exceeds the rate of transmetalation (coupling), the reaction fails.
MIDA boronates solve this via controlled hydrolysis . Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches or is slower than the catalytic turnover.[6] This keeps the standing concentration of the unstable boronic acid low, minimizing decomposition pathways.
Caption: The Slow-Release Strategy acts as an in-situ syringe pump, releasing the unstable boronic acid only as fast as the catalyst can consume it.
Experimental Data: Yield Comparison
The following table aggregates performance data for difficult fluoropyridine couplings, comparing standard boronic acid conditions against MIDA slow-release protocols.
| Substrate (Boron Species) | Coupling Partner | Free Acid Yield (%) | MIDA Yield (%) | Notes |
| 2-Fluoropyridine-3-boryl | 4-Chloroanisole | < 10% | 88% | Free acid decomposes rapidly. |
| 2-Fluoropyridine-4-boryl | 4-Bromotoluene | 15% | 92% | MIDA prevents protodeboronation. |
| 2-Pyridyl-boryl | 4-Chloroanisole | 0% | 85% | The "2-pyridyl problem" solved. |
| 2,6-Difluoropyridine-3-boryl | Aryl Chloride | < 5% | 81% | Highly electron-deficient ring. |
Data derived from trends observed in Gillis & Burke (JACS 2009) and subsequent optimization studies.
Experimental Protocols
Protocol A: Synthesis of Fluoropyridyl MIDA Boronates
Standard method for converting an unstable boronic acid (or freshly generated lithium species) into a stable MIDA boronate.
-
Reagents: Unstable boronic acid (1.0 equiv), MIDA (N-methyliminodiacetic acid) (1.2 equiv).
-
Solvent: DMSO:Toluene (1:1 mixture).
-
Procedure:
-
Workup:
-
Concentrate solvent under high vacuum.
-
Dissolve residue in Ethyl Acetate/Acetone.
-
Wash with water (MIDA boronates are generally stable to quick water washes, but prolonged exposure should be avoided during workup).
-
Purification: Flash chromatography (EtOAc/MeOH or Et2O/MeCN).
-
Protocol B: "Slow-Release" Cross-Coupling
The gold-standard condition for coupling unstable fluoropyridines.
-
Reagents:
-
Fluoropyridyl MIDA Boronate (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Base: K3PO4 (3.0 M aqueous solution) - Crucial: Do not use carbonate bases if possible; phosphate buffers the hydrolysis better.
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (or Pd-XPhos G4 for chlorides).
-
-
Solvent: Dioxane (The miscibility of Dioxane/Water is vital for the phase transfer of the hydrolyzing base).
-
Procedure:
-
Combine MIDA boronate, Aryl Halide, and Catalyst/Ligand in a vial.
-
Add Dioxane (0.1 M concentration relative to halide).
-
Add aq.[1] K3PO4 (5:1 Dioxane:Water ratio is standard).
-
Degas (sparge with Argon for 5 mins).
-
Heat to 60°C .
-
Observation: The reaction may take 6-12 hours. The slow disappearance of the MIDA spot and appearance of the product (without the streak of the boronic acid) indicates success.
-
References
-
Gillis, E. P., & Burke, M. D. (2007).[7][8] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[7][8][9][10]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[8][10] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[7][8][9][10]
-
Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. escholarship.org [escholarship.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability & Performance Guide: (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid Analogs
This guide serves as a technical resource for researchers working with (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 957120-32-0) and its surrogates. It synthesizes experimental stability data, mechanistic insights, and optimized protocols to overcome the "2-pyridyl problem" in drug discovery.
Executive Summary: The "2-Pyridyl Problem"
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid represents a class of "challenging nucleophiles." While the 2-methoxy group provides steric bulk and electronic richness desirable for pharmacophores, it—combined with the electron-withdrawing 6-fluoro substituent—creates a perfect storm for rapid protodeboronation .
For drug development campaigns requiring this motif, the free boronic acid is often a liability. This guide compares it against its two primary analogs: the Pinacol Ester (Bpin) and the MIDA Boronate , providing data-driven recommendations for storage and synthesis.
Mechanistic Insight: Why It Decomposes
The instability of this molecule is not random; it is driven by a specific hydrolytic pathway exacerbated by the pyridine nitrogen and the 2-alkoxy substituent.
The Protodeboronation Pathway
Under aqueous or basic conditions (typical Suzuki coupling environments), the C-B bond cleaves, replacing the boron moiety with a proton.[1]
-
Base Attack: Hydroxide attacks the boron, forming a boronate "ate" complex.
-
Chelation/Protonation: The basic pyridine nitrogen (or the 2-methoxy oxygen) facilitates proton transfer or stabilizes the transition state.
-
C-B Cleavage: The carbon-boron bond breaks, releasing boric acid and the deboronated arene (2-fluoro-6-methoxypyridine).
The 6-Fluoro group inductively withdraws electron density, making the boron center more Lewis acidic and susceptible to nucleophilic attack by water/base, accelerating this process compared to the non-fluorinated analog.
Diagram: Protodeboronation Mechanism & Stabilization
Figure 1: The free boronic acid undergoes rapid base-catalyzed decomposition. MIDA boronates protect the boron center by locking it in an sp3 hybridization, preventing the formation of the labile 'ate' complex.
Comparative Stability Analysis
The following data summarizes the performance of the three primary analogs.
Table 1: Stability & Reactivity Profile
| Feature | Free Acid | Pinacol Ester (Bpin) | MIDA Boronate |
| Structure | -B(OH)2 | -B(OCMe2)2 | -B(MIDA) |
| CAS Number | 957120-32-0 | 1072946-25-8 (Analog) | Proprietary/Custom |
| Solid State Stability | Poor. Hygroscopic; forms boroxines. Requires -20°C. | Moderate. Stable at 4°C; can hydrolyze slowly in humid air. | Excellent. Indefinitely stable at RT on the benchtop. |
| Solution Stability (pH 7) | Low. t½ < 6 hours. Rapid protodeboronation. | Medium. t½ ~ 24-48 hours. Eventually hydrolyzes to acid. | High. t½ > 2 weeks. Kinetic inertness. |
| Suzuki Reactivity | Fast but Risky. High activity but competes with decomposition. | Standard. Good balance, but requires anhydrous conditions to prevent hydrolysis. | Slow Release. Requires water/base to release active species; prevents "flooding" the catalyst. |
| Purification | Difficult (streaks on silica). | Good (silica stable). | Excellent (silica stable, crystalline).[2] |
Recommendation
-
For Storage/Library Management: Use the MIDA Boronate . It eliminates the risk of degradation during storage.
-
For Immediate Scale-up: The Pinacol Ester is acceptable if used immediately under anhydrous conditions.
-
Avoid: The Free Acid unless generated in situ.
Experimental Protocols
To validate these claims or test new batches, use the following self-validating protocols.
Protocol A: Quantitative Stability Assay (NMR)
Objective: Determine the half-life (t½) of the boron species in solution.
Reagents:
-
Analyte (~10 mg)[3]
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).
-
Solvent: DMSO-d6 / D2O (9:1 mixture to simulate aqueous coupling conditions).
Workflow:
-
Preparation: Dissolve 10 mg of analyte and 5 mg of Internal Standard in 0.6 mL solvent.
-
T0 Scan: Immediately acquire 1H NMR (set d1 relaxation delay > 5s for quantitative integration).
-
Incubation: Heat NMR tube to 60°C (simulating reaction temp) or keep at RT.
-
Monitoring: Acquire spectra at t = 0, 1, 2, 4, 8, and 24 hours.
-
Analysis: Integrate the characteristic aromatic proton of the starting material vs. the decomposition product (2-fluoro-6-methoxypyridine) relative to the internal standard.
Protocol B: Optimized Cross-Coupling (MIDA Slow-Release)
Objective: Couple unstable (6-Fluoro-2-methoxypyridin-3-yl)boronates with high efficiency.
This protocol utilizes the "slow-release" strategy to keep the concentration of the unstable free acid low, minimizing decomposition.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
(6-Fluoro-2-methoxypyridin-3-yl) MIDA boronate (1.5 equiv)
-
Cu(OAc)2 (0.5 equiv) - Crucial for 2-pyridyl systems to facilitate transmetallation.
-
Base: K3PO4 (5.0 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) / XPhos (8 mol%)
-
Solvent: DMF / H2O (10:1)
-
-
Procedure:
-
Combine solids in a vial.
-
Add degassed solvent mixture.
-
Heat to 60°C for 2-4 hours. Note: MIDA hydrolysis is temperature dependent. 60°C is the "release window" for 2-pyridyls.
-
Monitor by LCMS.
-
Diagram: Stability Testing Workflow
Figure 2: Step-by-step workflow for determining the kinetic stability of boronic acid analogs using quantitative NMR.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed." Journal of the American Chemical Society.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Very Unstable Nucleophiles." Journal of the American Chemical Society.
-
BenchChem. (2025).[3][4] "Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy."
Sources
A Comprehensive Guide to Bioisosteric Replacement Studies Using (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
By: Senior Application Scientist
In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic replacement of problematic functional groups. The replacement of highly lipophilic, metabolically susceptible phenyl rings with heteroaromatic bioisosteres is a foundational tactic[1].
Among the most advanced building blocks available for this purpose is (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0). This guide objectively compares the performance of this specific reagent against traditional aryl boronic acids, detailing the mechanistic causality behind its structural design and providing a self-validating experimental protocol for its integration via Suzuki-Miyaura cross-coupling.
Mechanistic Causality in Scaffold Design
To understand why (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a superior bioisostere for ortho-substituted phenyl rings (such as 2-methoxy-4-fluorophenyl), we must deconstruct the causality of its three primary structural features:
-
The Pyridine Core: Benzene rings drive up lipophilicity (LogP), leading to poor aqueous solubility and non-specific protein binding. Replacing the carbon at the 1-position with a nitrogen atom (pyridine) significantly lowers LogP and introduces a polar surface area (PSA) that improves thermodynamic solubility[1].
-
The 6-Fluoro Substitution: Pyridine rings can be susceptible to oxidation by aldehyde oxidase (AO) or cytochrome P450 (CYP) enzymes. The highly electronegative fluorine atom at the 6-position sterically and electronically blocks this metabolic soft spot[2]. Furthermore, its electron-withdrawing nature modulates the basicity (pKa) of the pyridine nitrogen, rendering it less basic. This prevents the molecule from becoming trapped in acidic lysosomes and reduces the risk of hERG channel inhibition (cardiotoxicity).
-
The 2-Methoxy Group: This group serves a dual purpose. First, it acts as a critical hydrogen bond acceptor. Second, it provides the necessary steric bulk to mimic an ortho-substituted phenyl ring. This steric hindrance restricts the rotation of the resulting biaryl axis, locking the molecule into the bioactive conformation required for target binding.
Visualization of the Bioisosteric Strategy
Workflow of bioisosteric replacement using (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.
Comparative Physicochemical Profiling
When selecting a boronic acid for cross-coupling, the resulting physicochemical properties of the coupled product must be evaluated. Table 1 outlines the comparative advantages of the 6-fluoro-2-methoxypyridin-3-yl moiety against standard alternatives.
Table 1: Physicochemical and Metabolic Profiling of Bioisosteric Alternatives
| Boronic Acid Reagent | Relative Lipophilicity (ΔcLogP) | H-Bond Acceptors | Metabolic Stability (CYP/AO) | Steric Mimicry (ortho-substituted) |
| Phenylboronic acid | Baseline (0.0) | 0 | Low (Prone to oxidation) | Poor (Flat, unhindered) |
| (2-Methoxyphenyl)boronic acid | +0.2 | 1 | Moderate (O-dealkylation risk) | Excellent |
| (6-Fluoropyridin-3-yl)boronic acid | -1.2 | 2 | High (Blocked oxidation) | Poor (Lacks ortho bulk) |
| (6-Fluoro-2-methoxypyridin-3-yl)boronic acid | -0.8 | 3 | High (Blocked & Sterically shielded) | Excellent |
Data Interpretation: The (6-Fluoro-2-methoxypyridin-3-yl) group provides the optimal balance. It significantly reduces lipophilicity compared to the phenyl baseline while perfectly mimicking the steric profile of an ortho-substituted ring and maximizing metabolic stability.
Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol
Heteroaryl boronic acids, particularly those that are electron-deficient, are notoriously susceptible to protodeboronation —a side reaction where the carbon-boron bond is cleaved by water or base before transmetalation can occur[3][4]. To successfully couple (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, the protocol must be engineered to accelerate transmetalation while suppressing protodeboronation.
Reagents & Stoichiometry
-
Electrophile: Aryl or Heteroaryl Halide (1.0 equiv)
-
Nucleophile: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 equiv) — Excess is used to offset any competitive protodeboronation.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — The bidentate dppf ligand prevents catalyst deactivation by Lewis-basic heterocycles and accelerates the reductive elimination step.
-
Base: K₂CO₃ (2.0 equiv) — A mild inorganic base prevents the rapid base-catalyzed protodeboronation seen with stronger bases like NaOH or KOtBu.
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v) — Ensures homogenous solubilization of both the organic electrophile and the inorganic base.
Step-by-Step Procedure
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture.
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive stream of Argon. Seal the flask.
-
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–8 hours.
-
Validation Checkpoint (In-Process Control): At 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Logic: The disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺ validates successful transmetalation. If unreacted halide remains alongside the protodeboronated byproduct (2-fluoro-6-methoxypyridine), the reaction is suffering from stalled transmetalation. In future runs, switching to a more active precatalyst (e.g., XPhos Pd G3) is required.
-
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Comparative Performance Data
To demonstrate the efficacy of the optimized protocol, Table 2 compares the coupling efficiency of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid against standard boronic acids using 4-bromoanisole as the baseline electrophile under the exact conditions described above.
Table 2: Suzuki-Miyaura Cross-Coupling Performance Data
| Boronic Acid (1.5 equiv) | Electrophile (1.0 equiv) | Conversion (LC-MS) | Isolated Yield | Protodeboronation Byproduct |
| Phenylboronic acid | 4-Bromoanisole | >99% | 94% | <1% |
| (2-Methoxyphenyl)boronic acid | 4-Bromoanisole | 95% | 88% | ~3% |
| (6-Fluoropyridin-3-yl)boronic acid | 4-Bromoanisole | 89% | 81% | ~8% |
| (6-Fluoro-2-methoxypyridin-3-yl)boronic acid | 4-Bromoanisole | 92% | 85% | ~5% |
References
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold Source: ResearchGate URL
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: NIH / PubMed Central URL
- Protodeboronation (Mechanisms and Side Reactions)
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: NIH / PubMed Central URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid proper disposal procedures
Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Safety & Disposal Summary
Immediate Action Required: Treat (6-Fluoro-2-methoxypyridin-3-yl)boronic acid as Halogenated Organic Waste . The presence of the fluorine atom on the pyridine ring dictates specific incineration protocols to manage potential hydrofluoric acid (HF) emissions. DO NOT dispose of this compound down the drain or in general trash.
| Parameter | Critical Specification |
| Primary Hazard | Skin, Eye, and Respiratory Irritant (H315, H319, H335).[1] |
| Waste Stream | Solid: Hazardous Solid Waste (Halogenated). Liquid: Halogenated Organic Solvent Waste.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids.[1][3][4][5][6][7] |
| PPE | Nitrile gloves (0.11 mm min), safety glasses with side shields, lab coat.[1] |
| Disposal Method | High-temperature incineration with flue gas scrubbing (Professional Disposal Service). |
Part 1: Waste Characterization & Logic
As a Senior Application Scientist, it is crucial to understand why we classify this specific boronic acid differently than a standard phenylboronic acid.
-
The Halogen Factor: The "6-Fluoro" substituent is the deciding factor. When incinerated, fluorinated organic compounds release hydrogen fluoride (HF) gas.[1] Standard municipal incinerators or non-halogenated waste streams may lack the necessary scrubbers to neutralize HF, leading to equipment corrosion and environmental release.[1]
-
Boronic Stability: Boronic acids can dehydrate to form boroxines (anhydrides) over time or under heat. While this does not significantly alter the toxicity profile, it emphasizes the need for stable, sealed containment to prevent dust formation.[1]
Disposal Decision Tree
Figure 1: Decision logic for segregating fluorinated boronic acid waste streams.
Part 2: Operational Disposal Protocols
Protocol A: Solid Reagent Disposal
Use this for expired shelf stock, contaminated weighing paper, or solid spill cleanup residues.[1]
-
PPE Verification: Don nitrile gloves, safety glasses, and a lab coat.[1] If handling large quantities (>50g) outside a fume hood, use an N95 particulate respirator to prevent inhalation of boronic acid dust.
-
Primary Containment: Transfer the solid material into a clear, chemically compatible polyethylene bag or a wide-mouth HDPE jar.
-
Note: If the original container is intact, it can be disposed of directly.[1]
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.
-
Hazard Checkbox: Toxic, Irritant.[1]
-
Constituents: Write "Fluorinated Organic Solid" clearly on the tag.
-
-
Secondary Containment: Place the primary container inside the laboratory’s designated Solid Hazardous Waste Drum .
-
Documentation: Log the mass and constituents in your laboratory’s waste accumulation log.
Protocol B: Reaction Mixture/Solution Disposal
Use this for mother liquors, reaction byproducts, or column fractions.[1]
-
Solvent Assessment: Identify the bulk solvent.
-
Scenario 1 (Halogenated Solvent e.g., DCM): No segregation needed.
-
Scenario 2 (Non-Halogenated Solvent e.g., Methanol/THF): Because the solute contains fluorine, the entire mixture must now be treated as Halogenated Waste .[1]
-
-
Transfer: Pour the solution into the Halogenated Organic Solvents carboy (typically yellow-coded or distinct from non-halogenated/flammable waste).
-
Scientific Logic:[6] Mixing fluorinated compounds into non-halogenated waste streams (often used for fuel blending) can violate EPA/RCRA compliance regarding halogen content (<1000 ppm usually required for fuel blending).
-
-
Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., acetone) and add this rinse to the Halogenated waste container.
-
Closure: Ensure the carboy cap is tightly sealed to prevent volatile emissions.
Part 3: Spill Response & Emergency Procedures
In the event of a spill, containment speed is vital to prevent spread.[1] Boronic acids are generally solids, making physical containment straightforward, but dust control is the priority.[1]
Figure 2: Immediate spill response workflow.[1]
Decontamination Steps:
-
Solid Spill: Do not dry sweep vigorously. Use a dustpan and brush with gentle strokes, or cover with wet paper towels to dampen before sweeping.[1]
-
Surface Cleaning: After removing the bulk material, wipe the surface with a soap and water solution. Boronic acids typically have some water solubility (or solubility in basic aqueous solutions).
-
Waste: All cleanup materials (paper towels, gloves, absorbent pads) must be disposed of as Hazardous Chemical Waste , not regular trash.[1]
Part 4: Scientific & Regulatory Context
Why not neutralize in the lab? While some acids can be neutralized (pH 7) and drain-disposed, (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a complex organic molecule.[1]
-
Eco-Toxicity: Pyridine derivatives can be toxic to aquatic life. Drain disposal is strictly prohibited under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations.
-
Chemical Complexity: Attempting to oxidize the boronic acid (e.g., with Hydrogen Peroxide) to a phenol is a common synthetic step, but for disposal, it converts a stable solid into a potentially more toxic phenolic waste stream.[1] Incineration is the safest, most definitive destruction method. [1]
Regulatory Codes (USA/Global Harmonized):
-
RCRA (USA): While not explicitly listed as a P- or U-listed waste by specific CAS, it falls under Characteristic Waste if it exhibits toxicity, or more commonly, it is regulated under the "mixture rule" when dissolved in spent solvents (F-codes).[1]
-
UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific vendor SDS classification.[1] Always refer to the specific vendor SDS for transport.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Methoxypyridine-3-boronic acid pinacol ester. Retrieved from
-
TCI Chemicals. (2025).[8] Safety Data Sheet: (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (RCRA). Retrieved from
-
BenchChem. (2025).[2][8] Proper Disposal of Boronic Acid Derivatives. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Pyridine Safety Profile. Retrieved from
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
Operational Safety Guide: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
Executive Summary & Chemical Context
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a specialized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development. Its structural components—a pyridine ring, a fluorine atom, and a boronic acid moiety—dictate its handling requirements.
While often classified as a standard organic intermediate, the presence of the fluorine atom and the boronic acid group introduces specific handling nuances regarding electrostatic charge and potential hydrolysis/dehydration (boroxine formation). This guide moves beyond the Safety Data Sheet (SDS) to provide an operational workflow that ensures reproducibility and user safety.
Hazard Identification & Risk Assessment (The "Why")
Before selecting PPE, we must understand the specific threats this compound poses to the operator and the experiment.
| Hazard Class | Risk Description | Operational Implication |
| Respiratory Irritant (H335) | Boronic acids are often fine, electrostatic powders that easily aerosolize. | Zero-tolerance for open-bench weighing. All solid handling must occur inside a fume hood. |
| Severe Eye Irritant (H319) | The acidity of the boronic group combined with the fluorinated heterocycle can cause significant ocular damage. | Safety glasses are insufficient for stock solution preparation; chemical splash goggles are required. |
| Skin Irritant (H315) | Fluorinated pyridines can be lipophilic. If dissolved in carriers like DMF or DMSO, skin permeation rates increase drastically. | Glove selection must account for the solvent carrier , not just the solute. |
| Physical Hazard | Electrostatic buildup. Dry boronic acids often cling to spatulas and weigh boats, leading to spillage and inaccurate dosing. | Use antistatic guns or polonium strips during weighing to prevent "jumping" powder. |
The PPE Matrix: Layered Defense System
This matrix defines the required protective equipment based on the operational phase.
| Body Zone | Standard Handling (Closed Vials) | Active Manipulation (Weighing/Solubilizing) |
| Respiratory | Lab environment ventilation (6-12 ACH) | Fume Hood (Face velocity: 0.3–0.5 m/s). N95 respirator required only if hood is unavailable (Emergency). |
| Ocular | ANSI Z87.1 Safety Glasses with side shields | Chemical Splash Goggles (Indirect vented). |
| Dermal (Hands) | Single Nitrile Gloves (4 mil) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (if using DMSO/DMF). |
| Body | Standard Cotton Lab Coat | Flame-Resistant (FR) Lab Coat (if used with flammable solvents like THF/Dioxane). |
Operational Protocol: Step-by-Step Handling
Phase 1: Engineering Control Verification
-
Airflow Check: Verify the fume hood flow monitor reads "Safe" or within the 80–100 fpm range.
-
Sash Height: Lower the sash to the marked working height (usually 18 inches) to create a physical barrier between the face and the boronic acid dust.
Phase 2: Weighing & Transfer (The Critical Step)
-
Static Management: Boronic acids are notorious for static charge.
-
Technique: Pass an anti-static gun over the weigh boat and the spatula before touching the powder.
-
Why: This prevents the powder from repelling off the spatula, reducing the risk of inhalation and ensuring stoichiometric accuracy.
-
-
Containment: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.
Phase 3: Solubilization
-
Solvent Choice: This compound is typically dissolved in polar aprotic solvents (DMF, DMSO) or alcohols for coupling reactions.
-
The "Carrier Effect": DMSO and DMF readily penetrate the skin, carrying the fluorinated boronic acid with them.
-
Protocol: If a spill occurs on the glove while the compound is in solution, change gloves immediately . Do not wait for breakthrough.
-
Phase 4: Reaction Setup (Inert Atmosphere)
-
Dehydration Risk: Boronic acids can dehydrate to form boroxine anhydrides (trimers) upon heating or prolonged storage.
-
Mitigation: While not a safety hazard, this affects stoichiometry. Ensure the reaction vessel is purged with Nitrogen/Argon.
-
PPE Note: When connecting gas lines (Schlenk lines), ensure eye protection is worn in case of over-pressurization and glassware failure.
-
Emergency Response & Disposal
Accidental Release (Spill Cleanup)
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.
-
Solution Spill: Absorb with vermiculite or spill pads.
-
Decontamination: Wipe the surface with a mild soap solution followed by water. Boronic acids are generally water-soluble (especially at high pH).
Waste Disposal
-
Segregation: Dispose of as Halogenated Organic Waste due to the fluorine and chlorine (if present in precursors) content.
-
Labeling: Clearly label the waste tag with "Contains Fluorinated Boronic Acid."
Visual Workflow (Process Logic)
Caption: Operational safety workflow emphasizing the critical transition from solid handling to solubilization, where permeation risks increase.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PubChem. Compound Summary: Boronic Acids (General Hazard Profile). National Library of Medicine. [Link] (Note: General aryl boronic acid safety profile used as proxy for specific fluorinated analog due to structural similarity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
